Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine
Overview
Description
GW354586X is a potent inhibitor of small conductance calcium-activated potassium (SK) channels. It interacts with the channel at the apamin binding site.
Scientific Research Applications
Tautomeric Preferences and Electron Donating Property Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine demonstrates dynamic tautomerism and exhibits divalent N(I) character, as evidenced by quantum chemical analysis. This compound shows a competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen, leading to its electron-donating property. These attributes contribute to its versatility in therapeutically significant species (Bhatia, Malkhede, & Bharatam, 2013).
Synthetic Utility in Heterocyclic Compounds It has been utilized as a robust and practical synthetic equivalent in the formal cycloaddition onto electron-rich alkynes under gold catalysis. This approach provides convergent and regioselective access to various imidazo-fused heteroaromatics, demonstrating the compound's significant versatility in synthetic chemistry (Garzón & Davies, 2014).
Facilitation of Oxidative C–H Functionalization The compound facilitates the oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives through a metal-free approach. This highlights its role in streamlining the synthesis of complex molecules with a broad scope of substrates, which is beneficial for medicinal chemistry research (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).
Role in Histone Lysine Demethylase Inhibition Research on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has shown their potential as inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which are crucial for the regulation of gene expression. These compounds demonstrate the ability to bind to Fe(II) in the active site, highlighting their therapeutic potential in epigenetics (Bavetsias et al., 2016).
Antimicrobial and Antioxidant Activities Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine derivatives have been synthesized for their in vitro antimicrobial potentialities and antioxidant activities. Molecular docking studies suggest that these compounds may act as inhibitors, contributing to their utility in developing new therapeutic agents (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).
Corrosion Inhibition The compound has been evaluated as an effective corrosion inhibitor for copper in acidic solutions. Its maximum inhibition efficiency highlights its potential for applications in materials science and engineering (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).
properties
IUPAC Name |
N,4-dipyridin-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-3-7-14-10(5-1)11-9-18-13(16-11)17-12-6-2-4-8-15-12/h1-9H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUBTFYRLAMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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